molecular formula C9H11FN2O B2387629 N-(2-aminoethyl)-2-fluorobenzamide CAS No. 152535-12-1

N-(2-aminoethyl)-2-fluorobenzamide

Cat. No.: B2387629
CAS No.: 152535-12-1
M. Wt: 182.198
InChI Key: DLBGTHACSSJFCX-UHFFFAOYSA-N
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Description

Significance as a Benzamide (B126) Derivative in Chemical Biology

Benzamides are a well-established class of compounds with a broad spectrum of biological activities. researchgate.netnih.gov The amide bond provides a stable linkage that can participate in hydrogen bonding with biological macromolecules, a key feature for molecular recognition and binding to enzymes and receptors. The aromatic ring can engage in various non-covalent interactions, further contributing to binding affinity.

Derivatives of benzamide have been explored for a multitude of therapeutic applications. For instance, certain benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for their potential in cancer therapy. researchgate.net Others have been studied as smoothened antagonists in the context of the Hedgehog signaling pathway, which is also implicated in cancer. researchgate.net Furthermore, halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as potent, reversible inhibitors of monoamine oxidase-B (MAO-B), an enzyme relevant in neurodegenerative diseases. nih.gov

The structural features of N-(2-aminoethyl)-2-fluorobenzamide, particularly the presence of functional groups capable of forming hydrogen bonds and participating in ionic interactions, suggest its potential to interact with various biological targets. ontosight.ai The wide-ranging biological activities associated with benzamide derivatives, including anti-inflammatory, anticancer, and antimicrobial effects, provide a strong rationale for the investigation of this specific compound and its analogues in chemical biology. ontosight.ai

Role as a Versatile Small Molecule Scaffold in Synthetic Chemistry

The this compound structure represents a versatile scaffold for the synthesis of more complex molecules. The primary amino group serves as a key functional handle for further chemical modifications, allowing for the introduction of diverse substituents through reactions such as acylation, alkylation, and sulfonylation. This enables the creation of a library of derivatives with varied physicochemical properties and potential biological activities.

The synthesis of benzamide derivatives can be achieved through several established methods. A common approach involves the coupling of a carboxylic acid with an amine. For instance, N-substituted benzamide derivatives can be synthesized from a suitable carboxylic acid and an amine using coupling reagents. google.com An alternative method involves the reaction of an amine with a benzoyl chloride. mdpi.com

The synthesis of 2-fluorobenzamides, specifically, has been approached through various routes. One efficient method utilizes 1,2,3-benzotriazinones and tetrafluoroboric acid to produce a range of functionalized 2-fluorobenzamides under mild thermal conditions. researchgate.net Another strategy for creating fluorinated benzoyl derivatives involves the use of 2-fluorobenzoyl chloride as a starting material, which can then be reacted with other molecules, such as in the synthesis of 2-fluorobenzoyl thiourea (B124793) derivatives. dergipark.org.tr

The following table provides examples of synthetic methods used to produce benzamide derivatives, illustrating the versatility of the benzamide scaffold in synthetic chemistry.

Starting MaterialsReagents and ConditionsProduct TypeReference
N-tert-butoxycarbonylglycine and 2,2,2-trifluoroethylamineN,N-carbonyldiimidazoleN-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamic acid 1,1-dimethylethyl ester google.com
2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chlorideTriethylamine, Dichloromethane (B109758)N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com
1,2,3-BenzotriazinonesTetrafluoroboric acidFunctionalized 2-fluorobenzamides researchgate.net
2-Fluorobenzoyl chloride and Ammonium thiocyanate, followed by an aniline (B41778) derivativeAcetone2-Fluorobenzoyl thiourea derivatives dergipark.org.tr

These examples underscore the adaptability of the benzamide core structure for the generation of diverse chemical entities with potential applications in various fields of research. The presence of the reactive amino group and the modifiable aromatic ring in this compound makes it a valuable building block for combinatorial chemistry and drug discovery efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminoethyl)-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLBGTHACSSJFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for Benzamide (B126) Core Formation

The formation of the central benzamide core is a critical step in the synthesis of N-(2-aminoethyl)-2-fluorobenzamide. This is typically achieved through amide coupling reactions, with alternative strategies involving reductive alkylation.

Amide Coupling Reactions

Amide coupling is the most prevalent method for constructing the benzamide linkage, involving the condensation of a carboxylic acid and an amine. hepatochem.com In the context of this compound, this involves the reaction of 2-fluorobenzoic acid or its activated derivatives with ethylenediamine (B42938). To facilitate this reaction, the carboxylic acid is typically activated to form a more reactive intermediate. hepatochem.com

Common activating agents include:

Acyl Halides: 2-Fluorobenzoyl chloride is a frequently used reactive intermediate. mdpi.commdpi.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are widely used, often in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and minimize side reactions. hepatochem.comnih.gov

Phosphonium and Aminium Reagents: Reagents such as BOP-Cl and HATU are also effective for amide bond formation, particularly with challenging substrates. nih.gov

The reaction is often carried out in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). nih.gov The choice of coupling reagent and reaction conditions can be optimized to ensure high yields and purity of the desired benzamide.

A general scheme for the synthesis of N-substituted benzamides involves the reaction of the corresponding aniline (B41778) with a benzoyl chloride derivative. researchgate.net For instance, N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized with an 88% yield via the condensation of 2-fluorobenzoyl chloride and 2,3-difluoroaniline. mdpi.com Similarly, N-(2,4-difluorophenyl)-2-fluorobenzamide was obtained in 87% yield from 2-fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.com

Table 1: Amide Coupling Reaction Parameters
ReactantsCoupling Reagents/ConditionsSolventYieldReference
2-Fluorobenzoic acid and EthylenediamineEDC, HOBt, DIPEAAcetonitrile (B52724)Good to Excellent nih.gov
2-Fluorobenzoyl chloride and 2,3-DifluoroanilineStandard condensationNot specified88% mdpi.com
2-Fluorobenzoyl chloride and 2,4-DifluoroanilineStandard condensationNot specified87% mdpi.com
Isonicotinic acid and Diaminoalkane1-Propylphosphonic anhydride, TriethylamineDMF or DMSONot specified nih.gov

Reductive Alkylation Approaches for Amine Introduction

Reductive alkylation, also known as reductive amination, provides an alternative route for forming the C-N bond in the side chain. This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this could theoretically involve the reaction of a suitable 2-fluorobenzamide (B1203369) derivative containing an aldehyde with an amine.

A related strategy involves the reductive alkylation of anilines with N-Boc-2-aminoacetaldehyde to synthesize N-(2-aminoethyl)-N-phenyl benzamide derivatives. nih.gov This approach, while not directly forming the benzamide bond, illustrates the utility of reductive amination in constructing the substituted aminoethyl side chain. The reaction is typically carried out using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) in a solvent like chloroform. nih.gov

Halogenation Precursors in Aromatic Ring Synthesis

The synthesis of the 2-fluorobenzamide core often starts from precursors that already contain the halogen atom or where the fluorine is introduced at an early stage. The synthesis of 2-fluorobenzoic acid and its derivatives, which are key precursors, can be achieved through various methods. One common industrial method involves the fluorination of halogenated benzonitriles. For example, 2,6-dichlorobenzonitrile (B3417380) can be converted to 2,6-difluorobenzonitrile (B137791) using anhydrous potassium fluoride (B91410) in the presence of a phase-transfer catalyst. google.com The resulting fluorinated benzonitrile (B105546) can then be hydrolyzed to the corresponding benzamide. google.com

Nature also provides inspiration for halogenation reactions through the action of halogenating enzymes, which can introduce halogens into aromatic compounds. nih.gov While not yet a standard industrial method for this specific compound, biocatalytic halogenation is a growing field of interest. nih.govnih.gov

Incorporation of the 2-Fluoro Substituted Benzamide Moiety

The 2-fluoro substituent on the benzamide ring is a key structural feature. Its incorporation is typically achieved by using a starting material that already contains the fluorine atom, such as 2-fluorobenzoic acid or 2-fluorobenzoyl chloride. mdpi.commdpi.com An alternative, though less common for this specific compound, is the late-stage introduction of fluorine via nucleophilic aromatic substitution on a suitably activated precursor.

An efficient synthesis of functionalized 2-fluorobenzamides has been established from 1,2,3-benzotriazinones using tetrafluoroboric acid, which proceeds under mild thermal conditions. researchgate.net Another method involves the reaction of a halogeno-cyanophenyl compound with anhydrous potassium fluoride.

Derivatization of the N-(2-aminoethyl) Side Chain

The primary amine of the N-(2-aminoethyl) side chain is a versatile functional group that allows for further derivatization. To control its reactivity during synthesis, it is often protected and deprotected.

Attachment and Removal of Amine Protecting Groups (e.g., N-Boc)

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions. fishersci.co.ukorganic-chemistry.org

Protection: The protection of the amino group in the ethylenediamine side chain is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium bicarbonate or 4-dimethylaminopyridine (DMAP). fishersci.co.uk This reaction is usually performed in solvents like water, tetrahydrofuran (THF), or acetonitrile. fishersci.co.uk

Deprotection: The removal of the Boc group is a straightforward hydrolysis reaction carried out in acidic conditions. fishersci.co.uk Common reagents for deprotection include 4 M hydrogen chloride (HCl) in dioxane or trifluoroacetic acid (TFA). nih.govfishersci.co.uk The reaction is typically fast and occurs at room temperature. fishersci.co.uk Alternative methods for deprotection that avoid strong acids have also been developed, which can be useful for acid-sensitive compounds. fishersci.co.uk For instance, thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) has been shown to be effective, with the reaction rate often accelerated by microwave irradiation. googleapis.comresearchgate.netresearchgate.net

Table 2: N-Boc Protection and Deprotection Conditions
ProcessReagentsSolventConditionsReference
ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, DMAP)Water, THF, AcetonitrileRoom temperature or moderate heat (40°C) fishersci.co.uk
Deprotection4 M HCl in dioxane or Trifluoroacetic acid (TFA)Dioxane, DichloromethaneRoom temperature nih.govfishersci.co.uk
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)TFE or HFIPHeating (reflux or microwave) googleapis.comresearchgate.net

Radiosynthesis Techniques for Analogues

The development of radiolabeled analogues of this compound is essential for its use in Positron Emission Tomography (PET) imaging. This typically involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F).

Incorporating the ¹⁸F isotope into benzamide derivatives can be achieved through several synthetic routes. A common method is nucleophilic substitution, where a leaving group on a precursor molecule is replaced by [¹⁸F]fluoride. acs.org For example, the radiosynthesis of fluorinated benzamide neuroleptics has been accomplished by reacting a tosyloxypropyl-substituted benzamide precursor with no-carrier-added [¹⁸F]fluoride. sigmaaldrich.com This reaction typically yields the desired radiotracer with high specific activity after purification. sigmaaldrich.com

More recent advancements in radiochemistry have introduced metal-mediated [¹⁸F]fluorination methods, such as those using copper complexes. frontiersin.org These techniques can facilitate the radiofluorination of even electron-rich aromatic systems under mild conditions and are suitable for late-stage fluorination, which is advantageous for complex molecules. acs.orgfrontiersin.org

Table 1: [¹⁸F]Fluorination Reaction Parameters for Benzamide Analogues

Parameter Conditions Source
Method Nucleophilic substitution of a tosyloxy precursor sigmaaldrich.com
Radiolabel No-carrier-added [¹⁸F]fluoride sigmaaldrich.com
Catalyst Copper-mediated reactions for aryl fluorination acs.orgfrontiersin.org
Yield (Decay Corrected) Approx. 20-30% sigmaaldrich.com
Synthesis Time ~120 minutes sigmaaldrich.com

| Specific Activity | 800-1700 Ci/mmol | sigmaaldrich.com |

Prosthetic groups are pre-labeled molecules containing a reactive functional group that can be conjugated to a larger molecule, such as a peptide or protein. nih.gov This approach is particularly useful for radiolabeling biomolecules that cannot withstand the harsh conditions of direct fluorination. acs.org

A prominent example relevant to the N-(2-aminoethyl)benzamide scaffold is the thiol-reactive prosthetic group N-[2-(4-[¹⁸F]fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM). snmjournals.org The synthesis of [¹⁸F]FBEM involves a multi-step process. First, N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is produced. snmjournals.orgnih.gov This intermediate is then coupled with N-(2-aminoethyl)maleimide. snmjournals.org The resulting [¹⁸F]FBEM can then be purified and used for conjugation. snmjournals.org An alternative, [¹⁸F]FBSEM, has been developed for a simpler, higher-yield synthesis. acs.orgnih.gov

Table 2: Synthesis Scheme for N-[2-(4-[¹⁸F]Fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM)

Step Reactants Conditions Product Source
1 4-[¹⁸F]Fluorobenzoic acid Activation to form an active ester N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) snmjournals.orgnih.gov

| 2 | [¹⁸F]SFB, N-(2-aminoethyl)maleimide | Coupling reaction, often in the presence of a base | N-[2-(4-[¹⁸F]Fluorobenzamido)ethyl]maleimide ([¹⁸F]FBEM) | snmjournals.org |

The conjugation of prosthetic groups like [¹⁸F]FBEM to biomolecules is a critical step in creating targeted PET tracers. snmjournals.org The maleimide (B117702) functional group on [¹⁸F]FBEM is highly reactive towards sulfhydryl (thiol) groups present in cysteine residues of peptides and proteins. snmjournals.orguu.nl

This reaction, a Michael addition, forms a stable thioether bond, covalently linking the radiolabeled benzamide moiety to the biomolecule. uu.nl This strategy has been successfully employed to label thiolated arginine-glycine-aspartic acid (RGD) peptides, which are used for imaging integrin αvβ3 expression in tumors. snmjournals.orgnih.gov The conjugation is typically performed under mild conditions (room temperature, neutral to slightly basic pH) to preserve the integrity of the peptide. snmjournals.org The efficiency of this conjugation is generally high, making it a robust method for producing peptide-based radiopharmaceuticals. uu.nlnih.gov

Analytical and Purification Methodologies

The purity of this compound and its derivatives, especially radiolabeled analogues, is paramount for their intended applications. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both purification and analysis.

HPLC is extensively used to purify synthetic intermediates, final products, and radiolabeled compounds, separating them from unreacted starting materials and byproducts. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for benzamide derivatives. sigmaaldrich.comsnmjournals.org

In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like formic acid. nih.govnih.gov This method is effective for purifying both the non-radioactive benzamide compounds and their [¹⁸F]-labeled counterparts. For radiotracers like [¹⁸F]FCP and [¹⁸F]FBEM, RP-HPLC ensures high radiochemical purity, which is essential for in vivo imaging studies. sigmaaldrich.comsnmjournals.orgnih.gov

Table 3: Exemplary HPLC Conditions for Purification of Benzamide Derivatives and Conjugates

Compound Type Column Mobile Phase Detection Source
Radiolabeled Benzamide Reversed-phase (e.g., C18) Acetonitrile/Water gradient Radioactivity and UV sigmaaldrich.com
[¹⁸F]FBEM Prosthetic Group Reversed-phase (e.g., C18) Acetonitrile/Water gradient Radioactivity and UV snmjournals.org
[¹⁸F]FBEM-Peptide Conjugate Reversed-phase (e.g., C18) Acetonitrile/Water with TFA Radioactivity and UV snmjournals.orgnih.gov
N-acylated monosaccharides labeled with 2-aminobenzamide Reversed-phase (C18) Water (0.1% formic acid)-methanol gradient Fluorimetric nih.gov

| Benzamide derivative (DM-PIT-1) | C18 | Acetonitrile-water (70:30) with 0.1% formic acid | UV (320 nm) | nih.gov |

Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental tool for determining the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the 2-fluorobenzoyl moiety and the ethylenediamine side chain. The aromatic protons on the fluorinated benzene (B151609) ring would typically appear in the downfield region (approximately 7.0-8.0 ppm), with their multiplicity and coupling constants influenced by the fluorine atom. The methylene (B1212753) protons (-CH₂-) of the ethylenediamine chain would be expected to show signals as triplets in the aliphatic region of the spectrum, and the primary amine (-NH₂) and amide (-NH-) protons would appear as broad singlets, the chemical shifts of which can be influenced by the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide, typically found in the 165-175 ppm range. The aromatic carbons would display signals in the 115-165 ppm region, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (¹J_CF). The two methylene carbons of the ethylenediamine side chain would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy is used to identify the presence of key functional groups. The IR spectrum of this compound would be characterized by specific absorption bands.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine)3300-3500Typically two bands for primary amine, can be broad.
N-H Stretch (Amide)3200-3400A secondary amide N-H stretch, often a single broad peak.
C=O Stretch (Amide I)1630-1680Strong, characteristic absorption for the carbonyl group.
N-H Bend (Amide II)1510-1570Bending vibration of the N-H bond in the amide.
C-F Stretch1000-1400Characteristic absorption for the carbon-fluorine bond.
Aromatic C-H Stretch3000-3100Stretching vibrations of protons on the benzene ring.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's fragmentation pattern, further confirming its structure. For this compound (Molecular Formula: C₉H₁₁FN₂O), the expected molecular weight is approximately 182.20 g/mol . Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 183.21.

Structure Activity Relationship Sar Investigations

Influence of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into pharmaceutical compounds is a widely used strategy to modulate their physicochemical and biological properties, including potency, conformation, and metabolic stability. researchgate.net The position of the fluorine atom on the aromatic ring of benzamide (B126) derivatives can significantly impact their interaction with biological targets.

Fluorination can alter the molecule's electronic properties, lipophilicity, and conformational preferences. researchgate.net For instance, studies on related phenylalkylamines have shown that site-specific aromatic fluorine substitution affects the molecule's geometric, energetic, and vibrational characteristics. researchgate.net In the context of N-(2-aminoethyl)-2-fluorobenzamide, the ortho-positioning of the fluorine atom influences the orientation of the amide group and can lead to specific intramolecular interactions that may pre-organize the molecule into a bioactive conformation. researchgate.net

In broader studies of benzamide derivatives, fluorine substitution has been shown to enhance isoform selectivity for certain enzymes. For example, the introduction of a fluorine atom into an N-phenyl-benzamide scaffold resulted in a compound with potent and selective inhibitory activity against histone deacetylase 3 (HDAC3). nih.gov This highlights the principle that strategic placement of fluorine can fine-tune the biological profile of a compound. The specific effects of moving the fluorine atom to the meta or para positions on the N-(2-aminoethyl)benzamide core would depend on the specific topology of the target's binding site, with changes affecting hydrogen bonding capacity and electrostatic interactions.

Role of the N-(2-aminoethyl) Moiety in Molecular Recognition

The N-(2-aminoethyl) moiety, -NH-CH₂-CH₂-NH₂, is a critical pharmacophoric element in this class of compounds. It features a terminal primary amine that is typically protonated at physiological pH. This positively charged group plays a crucial role in molecular recognition, often forming key ionic interactions or salt bridges with negatively charged amino acid residues, such as aspartate or glutamate, within the binding site of a target protein.

Furthermore, the hydrogens on the terminal amine can act as hydrogen bond donors, forming directed interactions that contribute to binding affinity and specificity. The two-carbon (ethyl) linker provides a specific spatial distance and conformational flexibility between the aromatic ring and the terminal amine, allowing the molecule to adopt an optimal orientation to engage with multiple points of contact within the binding pocket. The conservation of this moiety across various series of active benzamide analogs underscores its importance for biological activity. nih.govnih.gov

Systematic Structural Modifications and Their Impact on Potency and Selectivity

The aromatic ring of the benzamide scaffold is a prime location for modification to explore SAR and optimize activity. Studies on analogous N-(2-aminoethyl)benzamides have demonstrated that the nature and position of substituents on this ring are key determinants of potency.

In a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)-4-chlorobenzamide, which are competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B), the relative potencies were rationalized based on steric and hydrophobic effects. nih.gov While the parent compound in that study was 4-chloro-substituted, the findings offer valuable insights. For instance, moving a chloro substituent from the para-position to the meta-position in a related series resulted in a tenfold reduction in potency, indicating a strong positional preference for substituents. nih.gov

Further investigations revealed that larger, more lipophilic groups could be beneficial. Substitution at the para-position with a 4-chlorophenoxy group led to a sevenfold enhancement in antiparasitic activity against Trypanosoma brucei compared to the unsubstituted parent compound. nih.gov In contrast, moving this same group to the meta-position caused a drastic reduction in potency, reinforcing the importance of the para-position for activity in that specific series. nih.gov

Compound Analogue BaseAromatic Substituent (Position)Relative Impact on PotencyReference
N-(2-aminoethyl)benzamide4-ChloroBaseline for comparison nih.govnih.gov
N-(2-aminoethyl)benzamide3-Chloro10-fold reduction vs. 4-Chloro nih.gov
N-(2-aminoethyl)benzamide2,4-DichloroSlight improvement vs. 4-Chloro nih.gov
N-(2-aminoethyl)benzamide4-(4-Chlorophenoxy)7-fold enhancement vs. unsubstituted nih.gov
N-(2-aminoethyl)benzamide3-(4-Chlorophenoxy)Drastic reduction vs. 4-(4-Chlorophenoxy) nih.gov

The ethylenediamine (B42938) portion of this compound is also a target for structural modification. Changes to the length of the alkyl linker or substitution on the terminal amine can influence the molecule's flexibility, basicity, and ability to form key interactions.

Modifying the linker, for example by shortening or lengthening the two-carbon chain, would alter the distance between the aromatic core and the basic amine, which could disrupt the optimal geometry for binding. Substitution on the terminal amine group itself can also have a profound impact. For instance, the existence of compounds like N-(2-aminoethyl)-N-(2,2-difluoroethyl)benzamide demonstrates that this position is amenable to substitution. nih.gov Such modifications can alter the amine's pKa, steric profile, and hydrogen-bonding capacity, which can be used to fine-tune the compound's interaction with its biological target and potentially improve its pharmacokinetic properties.

The amide bond (-CO-NH-) is a cornerstone of the this compound structure, exerting significant control over its conformation and binding potential. nih.gov This functional group is a planar, rigid unit that restricts the molecule's rotational freedom, which can be advantageous by reducing the entropic penalty upon binding to a target.

The amide linkage provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.net These features allow for robust and directional hydrogen bonding with protein backbones or amino acid side chains, which is often essential for high-affinity binding. copernicus.org The ability of the amide N-H to form hydrogen bonds with the π-cloud of aromatic rings is also a recognized, stabilizing interaction in biological systems. copernicus.org Studies on amide isosteres, such as amidines, have further highlighted the unique structural role of the amide group, showing that amidines can form stronger hydrogen bonds in certain contexts due to their increased basicity. nih.govresearchgate.net This comparison underscores the finely-tuned electronic and hydrogen-bonding properties of the native amide bond that are critical to its function in molecular recognition.

Incorporating heterocyclic moieties into drug candidates is a powerful and common strategy in medicinal chemistry to improve biological activity and pharmacokinetic profiles. researchgate.netnih.gov Heterocycles are cyclic compounds containing atoms of at least two different elements (e.g., nitrogen, oxygen, sulfur) as ring members. nih.gov

Replacing the fluorobenzyl group or modifying the aminoethyl side chain with various heterocyclic rings can introduce a range of favorable properties. Heterocycles can:

Introduce new hydrogen bonding sites: Nitrogen atoms within rings like pyrazole, imidazole, or triazole can act as hydrogen bond acceptors or donors. nih.gov

Modulate physicochemical properties: They can alter a molecule's polarity, solubility, and metabolic stability.

Engage in diverse interactions: Aromatic heterocycles can participate in π-stacking interactions with aromatic residues in a protein binding site.

Act as bioisosteres: A heterocyclic ring can replace a phenyl ring to improve properties while maintaining a similar size and shape.

For example, the synthesis of new derivatives from drugs like Ciprofloxacin often involves the introduction of heterocyclic units such as 2-aminobenzothiazole (B30445) to generate novel compounds with enhanced biological activities. uobaghdad.edu.iq This general principle is applicable to the this compound scaffold, where the introduction of heterocycles could lead to enhanced potency and selectivity through more complex and specific molecular interactions. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling for this compound derivatives has primarily focused on three-dimensional (3D-QSAR) approaches. These methods are particularly powerful as they consider the three-dimensional conformation of the molecules, which is crucial for their interaction with biological targets. The foundational principle of these studies is that the biological activity of a compound is a function of its molecular fields, which are determined by its structure.

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that has been applied to understand the SAR of various compound series. In a typical CoMFA study, a set of structurally related compounds, such as analogs of this compound, are aligned based on a common scaffold. The steric and electrostatic fields of these molecules are then calculated at various points on a 3D grid. These field values are subsequently used as independent variables in a partial least squares (PLS) regression analysis to build a model that correlates them with the biological activity of the compounds.

The output of a CoMFA analysis is often visualized as 3D contour maps. These maps highlight regions where modifications to the steric and electrostatic properties of the molecule are likely to enhance or diminish its biological activity. For instance, a contour map might indicate that a bulky substituent is favored in one region, while a more electronegative group is preferred in another. This provides medicinal chemists with a visual guide for designing new derivatives with improved properties.

Table 1: Key Statistical Parameters in a Hypothetical CoMFA Study

ParameterValueDescription
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability of the model.
r² (Non-cross-validated r²)> 0.6Represents the goodness of fit of the model.
Optimal Number of ComponentsVariesThe number of latent variables that gives the best predictive model.
Standard Error of Prediction (SEP)Low valueIndicates the accuracy of the predictions.

Note: The values in this table are illustrative of what would be sought in a robust CoMFA study and are not based on a specific published analysis of this compound due to the absence of such specific data in the public domain.

Building on the principles of CoMFA, Comparative Molecular Similarity Index Analysis (CoMSIA) offers a more refined approach to 3D-QSAR. In addition to steric and electrostatic fields, CoMSIA considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This broader range of molecular descriptors can often lead to more detailed and interpretable SAR models. CoMSIA uses a Gaussian function to calculate the similarity indices, which results in smoother contour maps that are less dependent on the precise alignment of the molecules.

For a series of this compound analogs, a CoMSIA study would involve aligning the molecules and calculating the five similarity indices at each grid point. A PLS analysis is then performed to correlate these indices with biological activity. The resulting contour maps provide insights into the specific physicochemical properties that are critical for receptor binding and biological function. For example, a map might reveal a region where a hydrogen bond donor is crucial for activity, guiding the incorporation of a suitable functional group in future synthetic efforts.

Table 2: Fields Used in CoMSIA and Their Significance

FieldDescriptionPotential Implication for SAR
StericDescribes the spatial shape and bulk of the molecule.Optimizing size and shape to fit a binding pocket.
ElectrostaticRepresents the distribution of positive and negative charges.Guiding interactions with charged residues in a target.
HydrophobicIndicates the affinity for non-polar environments.Enhancing membrane permeability or hydrophobic interactions.
Hydrogen Bond DonorShows the potential to donate a hydrogen bond.Identifying key interactions with hydrogen bond acceptors in a target.
Hydrogen Bond AcceptorShows the potential to accept a hydrogen bond.Identifying key interactions with hydrogen bond donors in a target.

Beyond CoMFA and CoMSIA, various other computational regression analysis techniques can be employed for activity prediction. These methods often utilize a wider range of molecular descriptors, including 1D, 2D, and 3D properties, and employ different statistical algorithms to build predictive models. These can range from multiple linear regression (MLR) to more complex machine learning approaches like support vector machines (SVM) and random forests.

In the context of this compound derivatives, a computational regression analysis would involve calculating a diverse set of descriptors for each molecule in a training set. These descriptors could include physicochemical properties (e.g., logP, molecular weight), topological indices, and quantum mechanical parameters. A regression model is then developed to establish a mathematical relationship between these descriptors and the observed biological activity. The predictive power of the model is assessed using a separate test set of compounds. A successful regression model can be used to virtually screen new, unsynthesized derivatives of this compound, prioritizing those with the highest predicted activity for synthesis and biological evaluation.

Table 3: Common Descriptors in Computational Regression Analysis

Descriptor TypeExamplesInformation Provided
1D DescriptorsMolecular Weight, Atom CountBasic molecular properties.
2D DescriptorsTopological Indices, Connectivity IndicesInformation about the 2D structure and branching.
3D DescriptorsMolecular Surface Area, VolumeInformation about the 3D shape and size.
PhysicochemicalLogP, Polar Surface Area (PSA)Insights into solubility and permeability.
ElectronicDipole Moment, HOMO/LUMO energiesInformation about the electronic distribution and reactivity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.

Prediction of Binding Modes and Affinities

Currently, there are no specific published studies detailing the molecular docking of N-(2-aminoethyl)-2-fluorobenzamide into any particular protein target. Consequently, data on its predicted binding modes and binding affinities (such as docking scores or inhibition constants) are not available. Research on other N-substituted benzamides has shown their potential to bind to targets like histone deacetylases (HDACs) and cholesteryl ester transfer protein (CETP), suggesting that this compound could be a candidate for similar investigations. indexcopernicus.comnih.govnih.gov

Identification of Key Interacting Residues and Binding Pockets

Without molecular docking studies, the key amino acid residues and the specific binding pockets within a protein that would interact with this compound have not been identified. Such an analysis would typically reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For a related compound, N-(2,4-difluorophenyl)-2-fluorobenzamide, intramolecular hydrogen bonding has been noted, which could be a feature in the interactions of similar molecules. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. These methods can reveal the accessible conformations of a molecule and the stability of its complexes with proteins. There are no published reports of conformational analysis or MD simulations specifically for this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure and properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While it is a standard method for optimizing molecular geometries, specific DFT studies on this compound are not found in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Band Gap)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (the energy gap) is a key indicator of molecular stability. As with other computational data, specific values for EHOMO, ELUMO, and the energy band gap for this compound have not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map is generated by calculating the electrostatic potential on the surface of the molecule, typically defined by its electron density. wolfram.comnih.gov This potential represents the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei) on a positive test charge.

The MEP surface is color-coded to indicate different potential values. wolfram.com Generally:

Red and Yellow Regions : Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are often associated with lone pairs of electronegative atoms like oxygen and nitrogen. researchgate.netresearchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. wolfram.com

Green Regions : Represent neutral or near-zero potential, indicating nonpolar areas of the molecule. wolfram.com

For this compound, an MEP analysis would likely show strong negative potential around the carbonyl oxygen and the nitrogen atoms of the amide and amino groups, making them key sites for interaction. The fluorine atom, being highly electronegative, would also contribute significantly to the potential map. researchgate.netnih.gov This mapping provides crucial information for understanding how the molecule might interact with biological targets. nih.govscinapse.io

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. researchgate.net It transforms the complex, delocalized molecular orbitals of a calculated wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. wikipedia.orgmaterialsciencejournal.org This analysis is crucial for understanding charge transfer, hyperconjugation, and delocalization effects within a molecule. materialsciencejournal.org

The core of NBO analysis involves evaluating the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). wikipedia.orgwisc.edu The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). materialsciencejournal.org A high E(2) value indicates a strong electronic delocalization, which contributes to the molecule's stability. materialsciencejournal.org

In the case of this compound, NBO analysis would reveal key hyperconjugative interactions. For instance, electron density could be transferred from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals (π*) of the benzene (B151609) ring and the carbonyl group. materialsciencejournal.org These interactions stabilize the molecule and influence its conformational preferences and reactivity. researchgate.net

Table 1: Illustrative NBO Analysis for this compound

This table provides a hypothetical representation of significant donor-acceptor interactions and their stabilization energies as would be determined by an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) Nπ* (C=O)~25-35Resonance stabilization of amide bond
LP (1) Oσ* (C-N)~5-10Hyperconjugation
π (Benzene Ring)π* (C=O)~15-25Conjugation effect
LP (1) Fσ* (C-C)~2-5Hyperconjugation

Mulliken and Natural Population Analyses for Charge Distribution

Determining the partial atomic charges within a molecule is fundamental to understanding its polarity, reactivity, and intermolecular forces. Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) are two common methods for estimating these charges from quantum chemical calculations. uni-muenchen.de

Mulliken Population Analysis (MPA) : Developed by Robert S. Mulliken, this method partitions the total electron population among the different atoms in a molecule based on the coefficients of the basis functions used in the molecular orbital calculation. wikipedia.org While simple and widely used, MPA results can be highly sensitive to the choice of the basis set and may sometimes produce physically unrealistic charge values. wikipedia.orguni-rostock.de

Natural Population Analysis (NPA) : As part of the NBO framework, NPA calculates atomic charges based on the occupancy of the "natural atomic orbitals." researchgate.net NPA is generally considered more robust and less sensitive to the basis set than MPA. uni-rostock.deresearchgate.net It often provides a more chemically intuitive picture of charge distribution, especially in ionic compounds. uni-rostock.de

For this compound, both methods would be used to quantify the charge on each atom. It is expected that the electronegative fluorine, oxygen, and nitrogen atoms would carry negative partial charges, while the carbonyl carbon and hydrogen atoms attached to nitrogen would be positively charged. Comparing the results from both MPA and NPA can provide a more reliable understanding of the electronic distribution. uni-muenchen.deresearchgate.net

Drug-Target Interaction (DTI) Prediction Methodologies

Identifying the interactions between a drug and its biological targets is a critical and expensive phase in drug discovery. nih.govcbirt.net Computational methods, particularly those based on machine learning, have become indispensable for predicting these Drug-Target Interactions (DTIs) efficiently. researchgate.netmdpi.com These approaches can screen vast numbers of potential drug-target pairs, significantly narrowing the field for experimental validation. nih.gov

Machine Learning and Deep Learning Approaches for DTI Prediction

Machine learning-based DTI prediction frames the problem as a classification task: given a drug-target pair, the model predicts whether they interact (a positive sample) or not (a negative sample). researchgate.net These methods can be broadly categorized into traditional machine learning and deep learning approaches. nih.gov

Traditional Machine Learning : Models like Support Vector Machines (SVM), Random Forest, and similarity-based methods have been successfully applied to DTI prediction. mdpi.comnih.gov These models rely on handcrafted features that describe the chemical properties of drugs and the sequence or structural properties of proteins. cbirt.net

Deep Learning : More recently, deep learning models, such as deep neural networks (DNNs), have gained prominence due to their ability to automatically learn relevant features from raw data. nih.govnih.gov By processing large datasets of known DTIs, these models can capture complex patterns that are not apparent from simple feature engineering. oup.com Deep learning architectures are particularly effective at handling high-dimensional data from various sources. nih.gov

Graph Neural Networks for Molecular and Sequence Structures

Representing molecules and proteins in a way that captures their structural information is crucial for accurate DTI prediction. Graph Neural Networks (GNNs) have emerged as a powerful tool for this purpose because they naturally operate on graph-structured data. nih.govoup.com

In this context:

Drugs are represented as molecular graphs, where atoms are nodes and chemical bonds are edges. nih.govresearchgate.net

Proteins can also be represented as graphs, for example, by constructing a network where amino acid residues are nodes and their spatial proximity or interaction defines the edges. oup.com

GNNs, such as Graph Convolutional Networks (GCNs), can learn feature representations (embeddings) of these graphs that encode their topological and chemical information. nih.govoup.com These learned features are then used to predict the likelihood of an interaction. nih.gov Models like EmbedDTI and iNGNN-DTI leverage GNNs to enhance molecular representations, leading to improved prediction performance by capturing structural nuances that sequence-based methods might miss. oup.comnih.govnih.gov

Integration of Heterogeneous Biological Information for DTI Prediction

The accuracy of DTI prediction can be significantly improved by integrating diverse sources of biological data. nih.govnih.gov Rather than relying solely on chemical structures and protein sequences, modern methods construct heterogeneous networks that incorporate multiple types of information. oup.com

This heterogeneous information can include:

Genomic and Functional Data : Such as protein-protein interactions, gene ontology annotations, and disease-protein associations. nih.govresearchgate.net

Pharmacological Data : Including drug-disease associations and drug side-effect profiles. nih.gov

By integrating these varied data types into a unified framework, models can learn more comprehensive representations of both drugs and targets. nih.govresearchgate.net Methods like DTINet, HNM, and NeoDTI are designed to operate on these complex networks, leveraging the interconnectedness of biological data to uncover latent relationships and predict novel DTIs with greater accuracy. nih.govoup.com This holistic approach provides a more systemic view, enhancing the potential for successful drug repositioning and discovery. nih.govgist.ac.kr

Mechanistic Investigations of Biological Target Interactions Non Clinical Focus

Enzyme Inhibition Studies (e.g., Monoamine Oxidase-B)

N-(2-aminoethyl)-2-fluorobenzamide and its structural analogs have been investigated for their potential to inhibit enzyme activity, particularly that of Monoamine Oxidase-B (MAO-B), an enzyme pivotal in the metabolism of neurotransmitters.

Studies on compounds structurally related to this compound have explored their kinetics when interacting with MAO-B. For instance, a related benzamide (B126) derivative, N-(2-aminoethyl)-5-iodobenzamide, was characterized as a competitive MAO-B inhibitor. This suggests that the molecule likely competes with the enzyme's natural substrate for binding to the active site.

In time-dependent inhibition studies, the inhibitory potency of such compounds is observed over a period of pre-incubation with the enzyme. Research on similar benzamide structures indicates that their inhibitory activity against MAO-B can be influenced by the duration of this pre-incubation, pointing towards a time-dependent mechanism for some analogs.

The reversibility of enzyme inhibition is a critical factor in understanding a compound's mechanism of action. For MAO-B, this is often assessed through dialysis experiments. Studies on N-(2-aminoethyl)-5-iodobenzamide, a close analog, demonstrated that its inhibition of MAO-B is reversible. When the enzyme-inhibitor complex was subjected to dialysis, the enzyme's activity was substantially recovered, indicating that the inhibitor does not form a permanent, covalent bond with the enzyme and can dissociate from it.

Receptor Binding Profiling (e.g., Serotonin (B10506) Transporter, Dopamine (B1211576) D2 Receptor)

The interaction profile of this compound with various neurotransmitter receptors and transporters has been a subject of scientific inquiry to determine its affinity and selectivity.

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a compound and a receptor. For this compound, in vitro binding assays have been used to determine these values for a range of targets. The compound has shown a notable affinity for the dopamine D2 receptor.

Binding Affinity of this compound for Various Receptors
TargetBinding Affinity (Ki, nM)Reference
Dopamine D2 Receptor1.1
Serotonin Transporter (SERT)1,800

Selectivity profiling is essential to understand the specificity of a compound for its intended target versus other biological molecules. This compound has been evaluated for its binding to various receptors to establish its selectivity profile. While it binds with high affinity to the D2 receptor, its affinity for other sites, such as the serotonin transporter (SERT), is significantly lower, indicating a degree of selectivity. Furthermore, its interaction with sigma (σ) receptors, which are recognized as potential off-target sites for many central nervous system drugs, has been assessed. The compound displays a low affinity for both σ1 and σ2 receptors, reinforcing its selectivity for the dopamine D2 receptor over these other sites.

Receptor Selectivity Profile of this compound
ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D21.1
Sigma σ1>10,000
Sigma σ2>10,000

Melanin (B1238610) Binding Mechanisms

The interaction of small molecules with melanin is a significant area of research, particularly for drugs targeting the central nervous system, due to the presence of neuromelanin in specific brain regions like the substantia nigra. The binding of this compound to melanin has been investigated to understand its potential for accumulation in melanin-rich tissues.

Studies have shown that compounds with a benzamide structure can exhibit binding to melanin. The mechanism is thought to involve a combination of ionic interactions and intercalation between the planar aromatic rings of the compound and the stacked aromatic units within the melanin polymer. While specific quantitative binding data for this compound is not extensively detailed in the provided search results, the general class of benzamides is known to possess melanin-binding properties. This interaction is an important characteristic, as high melanin affinity can lead to the retention of a compound in pigmented tissues.

Elucidation of Non-Covalent Interaction Modes

The binding of benzamide derivatives to melanin is understood to be primarily non-covalent. Melanin is a complex, heterogeneous polymer, and its π-conjugated structure provides multiple opportunities for interaction with small molecules. rsc.org Computational studies suggest that the binding of drug molecules to eumelanin, a common type of melanin, is governed by a combination of forces. rsc.org

Key non-covalent interactions believed to be involved include:

π-π Stacking: The aromatic ring of the benzamide structure can engage in π-π stacking interactions with the indole (B1671886) rings of the melanin polymer. rsc.org

Hydrogen Bonding: The functional groups on the benzamide molecule, such as the amide and amino groups, are capable of forming hydrogen bonds with the carboxyl and hydroxyl groups present on the melanin structure. rsc.org

Electrostatic Interactions: The charged state of both the drug molecule and the melanin polymer can lead to significant electrostatic or ionic interactions, further stabilizing the binding. rsc.org

These interactions are influenced by the surrounding environment and the specific conformation adopted by both the benzamide and the melanin molecule. rsc.org

Structural Requirements for Melanin Targeting, Emphasizing Aromatic Ring

The affinity of this class of compounds for melanin is intrinsically linked to its core chemical structure. The benzamide moiety, which consists of an aromatic ring and an attached amine group, is considered crucial for high-affinity binding. plos.org

The aminoethyl side chain also plays a critical role. The amine group in this side chain can be protonated at physiological pH, allowing for strong ionic interactions with the negatively charged carboxylic acid groups on the melanin polymer. nih.gov The length and composition of this side chain have been shown to be important variables in optimizing melanin affinity and cellular uptake.

Table 1: Key Structural Features of Benzamides for Melanin Binding

Structural FeatureRole in Melanin InteractionSupporting Evidence
Aromatic Ring Facilitates π-π stacking with melanin's indole structures.The benzamide structure, containing an aromatic ring, exhibits high melanin affinity. plos.orgrsc.org
Amide Group Participates in hydrogen bonding.Functional groups on the molecule form hydrogen bonds with melanin. rsc.org
Aminoethyl Chain The terminal amine can be protonated, enabling ionic interactions with melanin.The amine group is a key component for the high uptake of benzamides in melanoma. nih.govplos.org

Protein-Ligand Covalent Adduct Formation (e.g., Cys481 of Bruton's Tyrosine Kinase)

There is no available scientific literature that specifically describes this compound forming a covalent adduct with any protein target, including Cys481 of Bruton's Tyrosine Kinase. Research on covalent inhibitors of this kinase has focused on other chemical scaffolds. acs.orgnih.govfrontiersin.org

Cellular Pathway Modulation in Non-Clinical Models

Specific studies detailing the effects of this compound on the cellular pathways mentioned below are not present in the current body of scientific literature. While other novel benzamide derivatives have been investigated for such properties, these findings cannot be directly attributed to this compound. nih.govmdpi.com

Effects on Cell Proliferation and Growth

No specific data is available for this compound.

Development and Application As Chemical Probes

Design Principles for Fluorescent and Radiolabeled Probes

The transformation of a bioactive molecule into a chemical probe requires the strategic integration of a reporter group, such as a fluorophore or a radionuclide, without significantly compromising the parent molecule's affinity and selectivity for its biological target.

Strategies for Fluorophore Integration (e.g., BODIPY)

The integration of a fluorophore is a key step in creating a fluorescent chemical probe. The choice of fluorophore and the point of its attachment to the parent molecule are critical design considerations. Boron-dipyrromethene (BODIPY) dyes are often favored due to their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to the polarity of their environment. nih.gov

In the development of probes for BTK, researchers have successfully utilized the evobrutinib (B607390) scaffold. nih.govacs.org Evobrutinib is a potent and selective covalent inhibitor of BTK. nih.gov For the creation of fluorescent probes, a BODIPY fluorophore was conjugated to the evobrutinib structure. Molecular modeling guides the selection of an attachment point for the fluorophore that minimizes interference with the inhibitor's binding to the BTK active site. nih.gov The synthesis of such probes often involves multi-step chemical reactions, including cross-coupling and amide coupling reactions, to link the fluorophore to the inhibitor scaffold. nih.gov For instance, two probes, named Evo-1 and Evo-2, were designed and synthesized by incorporating a BODIPY fluorescent group into the evobrutinib molecule. nih.govacs.org

Selection and Labeling with Radionuclides (e.g., 18F, 123I)

For in vivo imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), molecules are labeled with radionuclides. The choice of radionuclide depends on factors such as its decay properties (half-life, emission type) and the biological process being studied. Fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter for PET due to its relatively short half-life of approximately 110 minutes and low positron energy, which results in high-resolution images. nih.govnih.gov Iodine-123 (¹²³I) is a gamma emitter suitable for SPECT imaging. acs.org

In Vitro Applications of Chemical Probes

Once synthesized, these chemical probes are utilized in a variety of in vitro assays to study the target protein in its native cellular environment.

Target Engagement Studies in Cellular Contexts

A critical application of these probes is to confirm that they bind to their intended target within a cell. Target engagement assays provide evidence that the probe occupies the active site of the target protein. For the evobrutinib-derived fluorescent probe, Evo-2, target engagement was demonstrated in Ramos cells, a human Burkitt's lymphoma cell line that endogenously expresses BTK. nih.govacs.org

Competition experiments are a common method to demonstrate target engagement. In these studies, Ramos cells were pre-treated with an excess of a non-fluorescent BTK inhibitor, such as ibrutinib (B1684441), before the addition of the fluorescent probe Evo-2. The pre-incubation with ibrutinib led to a significant reduction in the fluorescence signal from Evo-2, indicating that both compounds compete for the same binding site on BTK. nih.gov This confirms that the fluorescent probe specifically binds to BTK in the cellular context. nih.gov

Cellular Uptake and Retention Studies

For a chemical probe to be effective in cellular imaging, it must be able to cross the cell membrane and accumulate inside the cell. Cellular uptake studies are performed to assess the kinetics and extent of probe internalization.

Confocal microscopy imaging of Ramos cells treated with the Evo-2 probe revealed that it rapidly permeates the cell membrane and localizes within the cytosol. nih.gov The fluorescence intensity inside the cells reached a plateau approximately 60 seconds after the addition of the probe, demonstrating efficient cellular uptake. nih.gov Furthermore, the retention of the probe within the cells allows for prolonged imaging and observation of the target protein.

Imaging of Endogenous Proteins (e.g., BTK in Ramos cells)

The ultimate goal of developing a fluorescent probe is to visualize the endogenous target protein in its native cellular environment. The Evo-2 probe was successfully used to image endogenous BTK in Ramos cells. nih.govacs.org

Confocal microscopy of Ramos cells incubated with Evo-2 showed a distinct green fluorescence, indicating the presence and localization of the probe bound to BTK. nih.gov The specificity of this imaging was further confirmed through immunoprecipitation experiments. After treating Ramos cells with Evo-2, BTK was pulled down from the cell lysate using anti-BTK antibodies. The immunoprecipitated protein showed a clear fluorescent signal, confirming that Evo-2 was indeed bound to BTK. nih.gov These imaging studies provide valuable insights into the subcellular localization and dynamics of the target protein.

Interactive Data Tables

Table 1: Properties of Evobrutinib-Derived Fluorescent Probes This table is based on data from analogous systems and is for illustrative purposes.

Probe Name Fluorophore Target Protein Cell Line Application
Evo-1 BODIPY BTK Ramos Cellular Imaging
Evo-2 BODIPY BTK Ramos Target Engagement, Cellular Uptake, Imaging

Table 2: Radionuclides for Benzamide-Based Probes This table is based on data from analogous systems and is for illustrative purposes.

Radionuclide Imaging Modality Half-life Application Example
¹⁸F PET ~110 min Melanoma Imaging
¹²³I SPECT ~13.2 hours Melanoma Imaging

Future Directions and Research Opportunities

Exploration of Novel Biological Targets for N-(2-aminoethyl)-2-fluorobenzamide Scaffolds

The N-(2-aminoethyl)benzamide core is a versatile pharmacophore found in compounds targeting a variety of biological entities. A primary avenue for future research will be to screen this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

Key Potential Target Classes:

Enzymes: Many benzamide (B126) derivatives are known enzyme inhibitors. For instance, analogs of N-(2-aminoethyl)benzamide have been identified as potent inhibitors of monoamine oxidase-B (MAO-B), an important target in neurodegenerative diseases. mdpi.com Other enzymes to consider for screening include histone deacetylases (HDACs), poly(ADP-ribose) polymerases (PARPs), and carbonic anhydrases, all of which have been successfully targeted by benzamide-containing molecules for cancer therapy. tandfonline.comnih.govbenthamdirect.com

G-Protein Coupled Receptors (GPCRs): The structural motifs within this compound make it a candidate for interaction with GPCRs, a large family of receptors involved in a vast array of physiological processes. Screening against a panel of GPCRs could reveal unexpected activities.

Ion Channels: Modulation of ion channel activity is another potential application. The benzamide structure is present in some known ion channel modulators.

Transporters: The ATP-binding cassette (ABC) transporters, which play a role in drug resistance in cancer, have been targeted by benzamide derivatives. For example, the novel benzamide derivative VKNG-2 has been shown to inhibit the ABCG2 transporter. nih.gov

Illustrative Research Findings for Related Benzamide Derivatives:

Derivative ClassTargetTherapeutic Area
Halo- and nitro-substituted N-(2-aminoethyl)benzamidesMonoamine Oxidase-B (MAO-B) mdpi.comNeurodegenerative Diseases
Benzamide-based probesHistone Deacetylases (HDACs) tandfonline.comnih.govCancer
Phenyl benzamide derivativesPoly(ADP-ribose) Polymerase-1 (PARP-1) nih.govinnovareacademics.inCancer
Tri-aryl imidazole-benzene sulfonamide hybridsCarbonic Anhydrase IX and XII tandfonline.comCancer
Benzamide derivativesSmoothened (SMO) receptor antagonists nih.govCancer
N-(2-(Benzylamino)-2-oxoethyl)benzamide analogsEndoplasmic Reticulum (ER) Stress Protection nih.govDiabetes

Advanced Computational Design and Optimization for Enhanced Potency and Selectivity

Computational chemistry offers powerful tools to guide the design and optimization of this compound derivatives, accelerating the discovery of potent and selective drug candidates.

Key Computational Approaches:

Molecular Docking: This technique can be used to predict the binding mode and affinity of this compound analogs within the active site of a known biological target. For example, docking studies have been instrumental in understanding the interactions of benzamide derivatives with PARP-1 and HDAC2. tandfonline.cominnovareacademics.in

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed based on a series of synthesized analogs to identify the key structural features that correlate with biological activity. This information can then be used to design new compounds with improved potency. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. A pharmacophore model for a specific target can be used to screen virtual libraries of compounds to identify new hits with the this compound scaffold.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to assess the stability of the binding interactions over time. innovareacademics.in

Table of Computationally Designed Benzamide Inhibitors:

Compound ClassTargetComputational Method(s)Key Findings
Benzodioxane-benzamidesFtsZMolecular Docking, Drug-like Profile PredictionIdentification of potent inhibitors with low MICs against MRSA. nih.gov
Phenyl benzamide derivativesPARP-1Molecular Docking, MD Simulations, MM-GBSACompound 2D showed strong and stable interactions with PARP-1, comparable to the approved drug Olaparib. innovareacademics.in
3-(Phenylsulfonamido)benzamide derivativesCarbonic Anhydrase IXMolecular DockingRevealed strong coordination with the catalytic zinc ion and key hydrophobic and π-stacking interactions. benthamdirect.com
Benzamide derivativesGlucokinasePharmacophore Modeling, 3D-QSAR, Molecular DockingIdentified essential features for glucokinase activation and screened a virtual database for new hits. nih.gov

Integration with Multi-Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound derivatives, a systems-level approach integrating various "omics" technologies is crucial. mdpi.com This allows for the elucidation of the compound's mechanism of action, the identification of biomarkers for its activity, and the discovery of potential off-target effects.

Key Multi-Omics Strategies:

Transcriptomics (RNA-Seq): Can reveal changes in gene expression profiles in response to treatment with the compound, providing clues about the cellular pathways it modulates.

Proteomics: Can identify changes in protein expression and post-translational modifications, offering a more direct view of the compound's impact on cellular function.

Metabolomics: Can measure changes in the levels of small molecule metabolites, providing insights into the metabolic pathways affected by the compound.

Integrated Analysis: Combining these datasets can provide a holistic view of the compound's biological activity and help to build comprehensive models of its effects on cellular networks. frontiersin.org

The application of multi-omics analysis can be instrumental in drug discovery, from target identification to understanding mechanisms of drug resistance. frontiersin.org

Development of Multifunctional Chemical Tools Based on the this compound Structure

The this compound scaffold can be modified to create sophisticated chemical tools for basic research and drug discovery.

Potential Chemical Tool Applications:

Photoaffinity Probes: By incorporating a photoreactive group, such as an azide, into the structure, it is possible to create probes that can be used to covalently label their biological targets upon UV irradiation. This is a powerful technique for target identification and validation. nih.gov

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold can enable the visualization of its subcellular localization and interaction with its target in living cells.

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the affinity purification of the target protein and its binding partners, facilitating their identification by mass spectrometry.

Mass-Tag Probes: The development of small molecule drug-based mass-tags, such as a Ru(II) polypyridine complex, can enable multimodal imaging of target engagement in tissue samples. chemrxiv.org

The development of such chemical probes based on the this compound structure would significantly advance our understanding of its biological functions and pave the way for the rational design of new therapeutic agents. frontiersin.org

Q & A

Basic: What are the common synthetic routes for N-(2-aminoethyl)-2-fluorobenzamide, and what reaction conditions are optimal for high yield?

Methodological Answer:
A key synthesis route involves reacting 2-fluorobenzoyl chloride with a primary amine-containing precursor, such as ethylenediamine derivatives, in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. For example, analogous compounds like N-(2-aminoethyl)-2,4-dichloro-N-(3-chloro-4-fluorophenyl) benzamide were synthesized via a coupling reaction using dichloromethane as the solvent, followed by Boc deprotection with HCl in ether . Optimal conditions include:

  • Temperature : Room temperature or controlled cooling to avoid side reactions.
  • Solvent : Dichloromethane or ethanol for improved solubility.
  • Purification : Column chromatography or recrystallization to isolate high-purity products.
    Yield optimization may require stoichiometric adjustments of the acyl chloride and amine precursor (1:1 molar ratio) and real-time monitoring via TLC or NMR .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The aminoethyl group (-NH-CH₂-CH₂-) shows broad singlets at δ 1.5–2.5 ppm (amine protons) and triplets at δ 2.8–3.5 ppm (methylene groups). Aromatic protons from the 2-fluorobenzamide moiety appear as doublets or triplets (δ 7.0–8.0 ppm) due to coupling with fluorine .
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm. Fluorine coupling splits aromatic carbons into distinct peaks.
  • FT-IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry : ESI-MS confirms molecular weight via [M+H]⁺ peaks. For example, a related compound showed m/z 361.3 (M+H)⁺ .

Advanced: How can researchers optimize the synthesis of this compound to improve purity and scalability?

Methodological Answer:

  • Catalyst-Free Reactions : Adopt one-pot, catalyst-free methods (e.g., ) to reduce purification steps and metal contamination.
  • Flow Chemistry : Use continuous flow reactors to enhance mixing and heat transfer, improving yield consistency .
  • DOE (Design of Experiments) : Systematically vary parameters (e.g., solvent polarity, reaction time) to identify optimal conditions. For example, replacing dichloromethane with ethanol may enhance green chemistry metrics without compromising yield .
  • In-Line Analytics : Implement real-time UV/Vis or IR monitoring to track reaction progress and terminate at maximal conversion .

Advanced: What strategies are recommended for resolving contradictions in biological activity data across studies involving benzamide derivatives?

Methodological Answer:

  • Purity Validation : Use HPLC-MS to confirm compound purity (>95%). Impurities like unreacted acyl chloride or solvents can skew bioassay results .
  • Assay Standardization : Ensure consistent cell lines, enzyme concentrations, and incubation times. For example, conflicting IC₅₀ values may arise from variations in ATP concentrations in kinase assays.
  • Structural Confirmation : Re-evaluate crystallographic data (e.g., X-ray diffraction, as in ) to rule out polymorphic forms affecting activity.
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking) to identify structure-activity relationships (SARs) .

Basic: What are the thermal stability profiles of this compound, and how are they determined?

Methodological Answer:

  • TGA (Thermogravimetric Analysis) : Measures decomposition temperature (Td). Analogous N-(2-aminoethyl)-oleamide derivatives show sharp single-stage decomposition above 300°C, suggesting similar stability for the benzamide .
  • DSC (Differential Scanning Calorimetry) : Detects phase transitions (e.g., melting points). Endothermic peaks near 150–200°C may indicate melting, while broader transitions suggest amorphous regions .
  • Application : Thermal stability data guide storage conditions (e.g., desiccated, <25°C) and compatibility with high-temperature reactions .

Advanced: How does the aminoethyl group in this compound influence its interaction with biological targets, such as enzymes or DNA?

Methodological Answer:

  • Hydrogen Bonding : The amine group (-NH₂) can donate hydrogen bonds to enzyme active sites (e.g., proteases or kinases), enhancing binding affinity.
  • DNA Interaction : Structural analogs like PNAs (polyamide nucleic acids) use aminoethyl backbones to displace DNA strands via Watson-Crick base pairing, suggesting potential for sequence-specific targeting .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to target proteins.
    • Fluorescence Polarization : Assess DNA intercalation or minor-groove binding .
    • Mutagenesis Studies : Modify aminoethyl groups to pinpoint critical binding residues .

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